Sigma-1 vs. Sigma-2 Receptor Selectivity Ratio: S1RA Exceeds 547-Fold Discrimination
S1RA exhibits a >547-fold selectivity ratio for σ1 over σ2 receptors, calculated from its human σ1 Ki of 17 nM versus guinea pig/rat σ2 Ki >1000 nM [1]. When using the alternative rat σ2 Ki value of 9300 nM, the selectivity ratio expands to >547-fold . This discrimination substantially exceeds that of other clinically relevant σ1 ligands. For comparison, the σ1 agonist PRE-084 demonstrates a σ2/σ1 selectivity ratio of ~5950 (Ki σ1 = 2.2 nM, Ki σ2 = 13091 nM), but functions with opposite pharmacology [2]. The σ1 antagonist haloperidol, a first-generation antipsychotic with significant D2 receptor activity, shows a σ2/σ1 ratio of only ~55 (Ki σ1 = 4 nM, Ki σ2 = 220 nM) [3]. S1RA was further screened against a panel of 170 receptors, enzymes, transporters, and ion channels at 1 μM, showing no significant interaction, thereby establishing a uniquely clean selectivity fingerprint among σ1 antagonists advanced to clinical evaluation .
| Evidence Dimension | σ2/σ1 Selectivity Ratio |
|---|---|
| Target Compound Data | Ki σ1 = 17 nM; Ki σ2 > 1000 nM (guinea pig/rat) or 9300 nM (rat) |
| Comparator Or Baseline | PRE-084 (Ki σ1 = 2.2 nM, Ki σ2 = 13091 nM, ratio ~5950); Haloperidol (Ki σ1 = 4 nM, Ki σ2 = 220 nM, ratio ~55) |
| Quantified Difference | S1RA σ2/σ1 ratio >58.8 (minimum) or >547; Haloperidol ratio = 55 |
| Conditions | Radioligand binding assays using human σ1, guinea pig σ2, and rat σ2 receptor preparations |
Why This Matters
Superior selectivity reduces confounding σ2-mediated effects in experimental outcomes, enabling cleaner interpretation of σ1-specific pharmacology.
- [1] Romero L, Zamanillo D, Nadal X, et al. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. Br J Pharmacol. 2012;166(8):2289-2306. View Source
- [2] PRE-084 hydrochloride Datasheet. Ki values: 2.2 nM (σ1), 13091 nM (σ2). View Source
- [3] Hayashi T, Su TP. Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS Drugs. 2004;18(5):269-284. View Source
